Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate is a chemical compound with the molecular formula C7H12BF3KNO. It is known for its unique structure, which includes a trifluoroborate group and a pyrrolidinyl moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate typically involves the reaction of a pyrrolidine derivative with a boron-containing reagent. One common method includes the use of potassium trifluoroborate salts in a reaction with a suitable pyrrolidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to ensure the stability of the product .
Industrial production methods may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the inert atmosphere and low temperatures, as well as using high-purity reagents to achieve consistent product quality .
Chemical Reactions Analysis
Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different borate derivatives.
Reduction: It can also be reduced, although this is less common due to the stability of the trifluoroborate group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions vary but often include modified borate compounds with different functional groups .
Scientific Research Applications
Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate has several applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate exerts its effects involves its ability to participate in various chemical reactions. The trifluoroborate group is particularly reactive, allowing the compound to act as a nucleophile or electrophile in different contexts. This reactivity is crucial for its role in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds by transferring the boron-containing group to a palladium catalyst .
Comparison with Similar Compounds
Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate can be compared to other borate compounds, such as:
Potassium trifluoro(oxetan-3-yl)borate: Similar in structure but with an oxetane ring instead of a pyrrolidine ring.
Potassium trifluoro(3-(pyrrolidin-1-yl)prop-1-en-2-yl)borate: Contains a vinyl group, making it more reactive in certain types of reactions.
The uniqueness of this compound lies in its combination of the trifluoroborate group and the pyrrolidinyl moiety, which provides a balance of stability and reactivity, making it versatile for various applications .
Properties
Molecular Formula |
C7H12BF3KNO |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
potassium;trifluoro-(3-oxo-3-pyrrolidin-1-ylpropyl)boranuide |
InChI |
InChI=1S/C7H12BF3NO.K/c9-8(10,11)4-3-7(13)12-5-1-2-6-12;/h1-6H2;/q-1;+1 |
InChI Key |
XSADFKIABHSAIF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC(=O)N1CCCC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.